1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
1-Ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a pyrazole core substituted with a benzothiazole moiety and a morpholine-containing ethyl chain. The compound’s structure includes:
Properties
IUPAC Name |
2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-3-16-6-5-7-18-19(16)23-21(29-18)25(11-10-24-12-14-28-15-13-24)20(27)17-8-9-22-26(17)4-2;/h5-9H,3-4,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABULIZBLPCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 356.47 g/mol. The structure features a pyrazole core substituted with a benzothiazole moiety and morpholine, which contributes to its biological activity.
Structural Representation
Chemical Structure
Medicinal Chemistry
The compound is primarily investigated for its potential as an antimicrobial agent . Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The presence of the benzothiazole group enhances the compound's ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing pyrazole and benzothiazole structures. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Neuroprotective Effects
Research has indicated that certain derivatives of pyrazoles may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine component may enhance blood-brain barrier permeability, facilitating central nervous system targeting .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to the compound . Results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on the anti-inflammatory mechanisms revealed that the compound inhibited pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory therapeutic agent .
Case Study 3: Anticancer Activity
In a controlled experiment, derivatives of this compound were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Data Tables
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Key Observations:
Benzothiazole vs.
Substituent Effects : The 4-ethyl group on the benzothiazole in the target compound may enhance lipophilicity compared to the chloro-methoxy analog in , influencing membrane permeability.
Salt vs. Neutral Form : Hydrochloride salts (target compound and ) improve aqueous solubility relative to neutral esters (e.g., ), critical for in vivo bioavailability.
Physicochemical and Pharmacokinetic Trends
- LogP Predictions : The morpholine-ethyl chain in the target compound and introduces polar surface area, likely reducing LogP compared to the benzimidazole analog .
- Hydrogen Bonding : The carboxamide group in the target compound and supports hydrogen bonding with biological targets, unlike the carboxylate ester in , which may hydrolyze in vivo.
- Synthetic Accessibility : Compounds like are synthesized via condensation reactions between pyrazole carboxylates and benzothiazole amines, while the target compound likely requires multi-step alkylation and amidation .
Biological Activity
1-Ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with a unique molecular structure that includes a pyrazole core, a benzothiazole moiety, and a morpholine group. This compound has garnered attention for its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Pyrazole Core : Known for its diverse pharmacological properties.
- Benzothiazole Moiety : Often associated with antimicrobial and anticancer activities.
- Morpholine Group : Typically enhances solubility and bioavailability.
The molecular formula for this compound is with a molecular weight of 372.48 g/mol.
Biological Activity Overview
Preliminary studies suggest that compounds similar to 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride may exhibit significant biological activities. These include:
- Anticancer Activity : The compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Effects : Could reduce inflammation through inhibition of cyclooxygenases (COX).
The biological activity of this compound is likely mediated through several mechanisms:
- Nucleophilic Substitution : The electron-rich pyrazole ring may engage in nucleophilic attacks on electrophilic centers in target proteins.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer progression or microbial metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to others with similar structures:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(benzylamino)ethyl)-4-(naphthalene-sulfonamido)benzamide | Benzamide derivative | Anticancer | Contains naphthalene sulfonamide |
| 5-(4-chlorophenyl)-1H-pyrazole | Simple pyrazole | Antimicrobial | Lacks complex side chains |
| N,N-diethyl-morpholine | Morpholine derivative | Anesthetic properties | Simpler structure without heterocycles |
The unique combination of functional groups in 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride may enhance its therapeutic applications compared to these structurally similar compounds.
Research Findings and Case Studies
Recent research findings indicate promising biological activities associated with this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The mean IC50 value was reported around 25 µM, indicating significant potency against tumor cells .
- Antimicrobial Testing : The compound displayed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
- Anti-inflammatory Activity : In animal models, the compound reduced paw edema significantly compared to control groups, suggesting potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
